1,3-DIMETHYL 5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)BENZENE-1,3-DICARBOXYLATE
Overview
Description
1,3-DIMETHYL 5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)BENZENE-1,3-DICARBOXYLATE is a complex organic compound featuring a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the pyrrolidinyl and carbamothioyl groups. Common reagents used in these reactions include dimethyl sulfate, pyrrolidine, and thiourea. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL 5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL 5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]CARBAMOTHIOYL}AMINO)BENZENE-1,3-DICARBOXYLATE: Similar in structure but with different substituents.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their biological activity.
Indole Derivatives: Compounds with an indole ring, often used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 5-[3-(2-oxopyrrolidin-1-yl)propylcarbamothioylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-25-16(23)12-9-13(17(24)26-2)11-14(10-12)20-18(27)19-6-4-8-21-7-3-5-15(21)22/h9-11H,3-8H2,1-2H3,(H2,19,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVBYMGZVPKDIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCCCN2CCCC2=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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